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Compound of Interest

Compound Name: Methyl maleurate

CAS No.: 105-63-5

Cat. No.: B094408

Get Quote

Executive Summary
Methyl maleurate (CAS 105-63-5), chemically known as methyl

-carbamoylmaleamate or (Z)-4-((aminocarbonyl)amino)-4-oxo-2-butenoic acid methyl ester, is a
bifunctional synthons bridging polymer chemistry and heterocyclic synthesis. While historically
utilized as a wet adhesion promoter in latex coatings due to its high hydrogen-bonding capacity,
its structural pharmacophore—combining an electron-deficient alkene with a ureido moiety—
positions it as a valuable intermediate in the synthesis of uracils (pyrimidine-2,4-diones) and
hydantoins.

This guide provides a technical deep-dive into the synthesis, reactivity, and application of

methyl maleurate, specifically tailored for drug development professionals and synthetic

chemists.

Chemical Constitution & Properties[1][2][3][4]
Methyl maleurate exists primarily as the Z-isomer due to the intramolecular hydrogen bonding

between the amide proton and the ester carbonyl, a feature that influences its stability and
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cyclization potential.

Physicochemical Data
Property Value Notes

CAS Number 105-63-5 Verified Registry Number

Molecular Formula

Molecular Weight 172.14 g/mol

Appearance White crystalline solid

Melting Point 112–114 °C
Sharp melting point indicates

high purity potential

Solubility Methanol, DMSO, DMF
Limited solubility in non-polar

solvents

pKa ~12.5 (Ureido proton)
Estimated; acidic due to

acyl/carbamoyl flanking

Structural Isomerism
The compound is formally the methyl ester of maleuric acid (

-carbamoylmaleamic acid).

Configuration: The cis (Z) configuration is retained from the maleic anhydride precursor.

Isomerization: Under UV light or radical catalysis, it may isomerize to the trans (fumarate)

analogue, which drastically alters its cyclization kinetics and polymerizability.

Synthesis & Production Protocols
Efficient synthesis relies on the ring-opening of cyclic imides or the direct condensation of urea

with anhydride derivatives. The Methanolysis of

-Carbamoylmaleimide is the preferred laboratory route due to its atom economy and high yield.

Protocol: Methanolysis of -Carbamoylmaleimide
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This method avoids the use of strong acids, minimizing side reactions such as polymerization.

Reagents:

-Carbamoylmaleimide (1.0 eq)

Methanol (Excess, serves as solvent)

Catalyst: None (thermal) or mild base (optional)

Step-by-Step Methodology:

Dissolution: Suspend 10 g of

-carbamoylmaleimide in 40 mL of anhydrous methanol.

Reflux: Heat the mixture to reflux (

) under an inert atmosphere (

).

Reaction Monitoring: Monitor via TLC (Ethyl Acetate/Hexane) or HPLC. The disappearance

of the imide peak and appearance of the acyclic ester indicates conversion.

Completion: Reaction typically completes within 4–6 hours.

Work-up: Evaporate excess methanol under reduced pressure.

Purification: Recrystallize the residue from a Methanol/Isopropanol mixture to yield white

crystals (Yield > 90%).

Mechanistic Insight: The methoxide (generated thermally or catalytically) attacks the imide

carbonyl. The ring opening is regioselective, favored by the relief of ring strain in the 5-

membered imide system.

Visualization: Synthesis & Reactivity Pathways
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Figure 1: Synthetic pathways leading to Methyl Maleurate and its divergent applications in

heterocyclic chemistry and polymer science.

Applications in Drug Development & Synthesis
For the pharmaceutical researcher, methyl maleurate is not merely a monomer; it is a masked

heterocycle. Its structure allows for rapid access to privileged scaffolds found in oncology and

antiepileptic drugs.

Precursor to Uracils (Orotic Acid Derivatives)
The most significant medicinal application is the cyclization to uracil derivatives. Upon

treatment with base (e.g., Sodium Ethoxide), methyl maleurate undergoes intramolecular

cyclization:

Mechanism: The terminal urea nitrogen attacks the ester carbonyl.

Product: 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid derivatives (Orotic acid

analogs).

Relevance: Orotic acid is a key intermediate in pyrimidine biosynthesis. Analogs synthesized

via this route are investigated as antimetabolites in cancer therapy.
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The "Magic Methyl" Effect & Bioavailability
While the free acid (Maleuric acid) is highly polar, the methyl ester (Methyl maleurate) exhibits

improved lipophilicity. In early-stage drug discovery, using the methyl ester allows for:

Better Cell Permeability: Facilitating intracellular delivery before hydrolytic activation.

Solubility Modulation: Enhancing dissolution rates in organic synthesis workflows compared

to the insoluble free acid.

Covalent Inhibition Potential (Michael Acceptor)
Methyl maleurate contains an

-unsaturated carbonyl system.

Target: Cysteine residues in proteins.

Concept: It can function as a "warhead" in covalent probes. The reactivity of the double bond

is modulated by the electron-withdrawing ester and ureido groups, making it a "tunable"

electrophile for chemoproteomics.

Applications in Material Science
Wet Adhesion Promoters
In the coatings industry, methyl maleurate is copolymerized with vinyl acetate or acrylics.

Mechanism: The ureido group (

) remains pendant on the polymer chain. Upon drying, these groups form strong
intermolecular hydrogen bonds with polar substrates and within the polymer matrix.

Result: Significantly improved adhesion under wet conditions (e.g., exterior paints, bathroom

coatings).

Safety & Handling (SDS Summary)
Signal Word:WARNING
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Hazard Class Statement Precaution

Skin Irritation Causes skin irritation (H315) Wear nitrile gloves.

Eye Irritation
Causes serious eye irritation

(H319)
Use safety goggles.

Sensitization
May cause allergic skin

reaction
Avoid inhalation of dust.

Stability: Stable under normal conditions. Avoid strong bases (causes cyclization/hydrolysis)

and radical initiators unless polymerization is desired.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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